Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

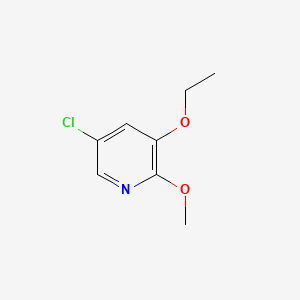

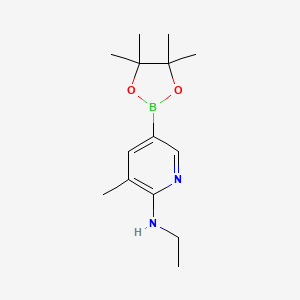

“Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(C)C(Cl)=NN=C1Cl . The InChI key for this compound is PYKFCNHSDFTGQE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is involved in various chemical synthesis processes. Rubina et al. (1989) demonstrated the chlorination of methyl derivatives of pyridine and pyrazine, which can lead to compounds similar to Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989). Balogh et al. (2009) explored the synthesis of naphthyridines, which are chemically related to pyridazines, demonstrating a range of chemical transformations applicable to similar compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

Vibrational Spectral Analysis

Prabavathi et al. (2015) conducted a vibrational spectral analysis of 3,6-dichloro-4-methylpyridazine, closely related to Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. This study used FT-IR and FT-Raman spectroscopic techniques and provided insights into the molecular structure and vibrational spectra of these molecules (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).

Molecular Structure and Interactions

Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in methylated pyridazine carboxylic acids. Their study provides insight into how structural changes, such as those in Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate, can influence chemical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).

Synthesis and Medicinal Chemistry

Barlocco et al. (1999) synthesized a tricyclic heterocyclic system using 6-hydroxy-2-methylpyridazin-3-one, which is structurally similar to Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. Their study is relevant for understanding the synthesis and potential medicinal chemistry applications of pyridazine derivatives (Barlocco, Cignarella, Montesano, Leonardi, Mella, & Toma, 1999).

Other Applications in Organic Chemistry

- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and pyridothiazines, highlighting the diversity of compounds that can be synthesized from pyridazine derivatives (Youssef, Azab, & Youssef, 2012).

- Kim et al. (1996) explored the retro-ene reaction of 4,5-dichloro-1-hydroxy-methylpyridazin-6-one, providing insights into reaction mechanisms relevant to compounds like Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (Kim, Cho, Kweon, Lee, Chung, Shin, & Yoon, 1996).

Safety And Hazards

The safety information for “Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” indicates that it is classified as a combustible solid . The flash point is not applicable . The product is sold “as-is” without any representation or warranty with respect to the product . It is advised to keep out of reach of children and to read the label before use .

properties

IUPAC Name |

methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(7(12)13-2)6(9)11-10-5(3)8/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKFCNHSDFTGQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)

![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)